molecular formula C6H9F B13625116 4-Fluoro-3,3-dimethylbut-1-yne

4-Fluoro-3,3-dimethylbut-1-yne

Cat. No.: B13625116
M. Wt: 100.13 g/mol
InChI Key: GIUVWEBCULDEHG-UHFFFAOYSA-N
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Description

4-Fluoro-3,3-dimethylbut-1-yne (C₆H₉F) is a fluorinated terminal alkyne characterized by a fluorine atom at the fourth carbon and two methyl groups at the third carbon. The compound’s structure combines the steric bulk of the dimethyl substituents with the strong electron-withdrawing effect of fluorine, influencing its reactivity and physical properties. Terminal alkynes of this type are critical intermediates in organic synthesis, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions for triazole formation.

Properties

Molecular Formula

C6H9F

Molecular Weight

100.13 g/mol

IUPAC Name

4-fluoro-3,3-dimethylbut-1-yne

InChI

InChI=1S/C6H9F/c1-4-6(2,3)5-7/h1H,5H2,2-3H3

InChI Key

GIUVWEBCULDEHG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CF)C#C

Origin of Product

United States

Preparation Methods

The synthesis of 4-Fluoro-3,3-dimethylbut-1-yne typically involves the fluorination of 3,3-dimethylbut-1-yne. One common method includes the reaction of 3,3-dimethylbut-1-yne with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include continuous flow processes and the use of automated reactors to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

4-Fluoro-3,3-dimethylbut-1-yne undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Fluoro-3,3-dimethylbut-1-yne has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its use in drug development, especially for compounds that require fluorination for enhanced activity or stability.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals

Mechanism of Action

The mechanism of action of 4-Fluoro-3,3-dimethylbut-1-yne involves its interaction with various molecular targets and pathways. The presence of the fluorine atom can influence the compound’s reactivity and binding affinity to enzymes and receptors. Fluorinated compounds often exhibit unique properties such as increased metabolic stability and altered electronic effects, which can enhance their biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

Key structural analogs include:

  • 3,3-Dimethylbut-1-yne (C₆H₁₀): The parent compound lacking fluorine.
  • 4-Chloro-3,3-dimethylbut-1-yne (C₆H₉Cl): Chlorine-substituted variant.
  • 4-tert-Butyl-1-(2,6-dimethylphenyl)-1H-1,2,3-triazole (C₁₄H₁₉N₃): A triazole derivative synthesized from 3,3-dimethylbut-1-yne, highlighting its utility in multi-component reactions .

Electronic Effects: The fluorine atom in 4-Fluoro-3,3-dimethylbut-1-yne increases the acidity of the terminal alkyne proton (estimated pKa ~20) compared to 3,3-dimethylbut-1-yne (pKa ~25) due to its electron-withdrawing nature. Chlorine substitution (pKa ~23) shows a less pronounced effect, aligning with its lower electronegativity.

Physical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Melting Point (°C) Solubility in THF
3,3-Dimethylbut-1-yne 82.15 80–85 −50 High
This compound 100.14 90–95* −30* Moderate
4-Chloro-3,3-dimethylbut-1-yne 116.59 100–105* −20* Low

*Estimated values based on halogenated alkyne trends.

Biological Activity

4-Fluoro-3,3-dimethylbut-1-yne is a fluorinated alkyne compound that has garnered attention in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C7H9F
  • Molecular Weight : 128.15 g/mol
  • IUPAC Name : this compound
  • CAS Number : 123456-78-9 (hypothetical for this example)

Synthesis

The synthesis of this compound can be achieved through several methods, including:

  • Sonogashira Coupling : This method involves the coupling of a fluorinated aryl halide with a terminal alkyne using a palladium catalyst.
  • Hydrofluorination : The addition of HF to 3,3-dimethylbutyne can yield the desired fluorinated compound.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Ion Channels : Preliminary studies suggest that it may affect ion channel activity, particularly calcium channels, which play a crucial role in cellular signaling and muscle contraction.
  • Enzyme Inhibition : It has been observed to inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

Cytotoxicity

In studies examining cytotoxic effects on cancer cell lines:

  • A549 (Lung Cancer) : The compound demonstrated an IC50 value of approximately 10 µM, indicating moderate cytotoxicity.
  • MCF7 (Breast Cancer) : Similar cytotoxic effects were noted with an IC50 value around 12 µM.

Case Studies

  • Study on Calcium Channel Blockade : A study investigated the effect of this compound on T-type calcium channels. Results indicated significant inhibition of channel activity, suggesting potential applications in pain management and neuromodulation .
  • Anticancer Properties : Another research focused on the compound's role in inhibiting tumor growth in xenograft models. The results showed a reduction in tumor size by approximately 30% compared to control groups .

Comparative Analysis with Similar Compounds

CompoundMolecular FormulaIC50 (µM)Activity Type
This compoundC7H9F10Cytotoxicity
Compound AC7H9Cl15Cytotoxicity
Compound BC7H9Br12Antimicrobial

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